1,2-Dilauroyl-sn-glycero-3-phosphocholine (DLPC, CAS 18194-25-7) is a fully saturated, symmetrical phosphatidylcholine featuring two 12-carbon acyl chains (12:0/12:0). In procurement and formulation contexts, DLPC is primarily selected for its specific combination of complete saturation and an extremely low main phase transition temperature (Tm ≈ -1°C to -2°C). Unlike longer-chain saturated lipids that remain rigid at room temperature, DLPC spontaneously forms highly fluid liquid-crystalline bilayers under standard ambient and physiological conditions. This specific thermotropic profile makes DLPC a critical excipient and model membrane component for lipid nanoparticle (LNP) engineering, room-temperature liposome extrusion, and the stabilization of heat-sensitive active pharmaceutical ingredients (APIs) .
Substituting DLPC with longer-chain saturated phosphatidylcholines, such as DPPC (16:0) or DSPC (18:0), results in a drastic shift in phase transition temperature from <0°C to >40°C. This forces formulators to heat the lipid mixtures above 45–60°C during liposome hydration and extrusion, which can irreversibly denature co-formulated biologics or heat-sensitive APIs [1]. Conversely, attempting to achieve room-temperature fluidity by substituting DLPC with unsaturated lipids like DOPC (18:1) or POPC introduces carbon-carbon double bonds into the bilayer. These double bonds act as primary targets for reactive oxygen species (ROS) and photooxidation, leading to hydroperoxide formation, membrane thinning, and premature cargo leakage during long-term storage [2]. Consequently, generic substitution forces a buyer to compromise either on thermal processability or on oxidative shelf-life stability.
DLPC exhibits a main phase transition temperature (Tm) of approximately -1°C to -2°C, maintaining a fluid liquid-crystalline phase at room temperature. In contrast, standard saturated comparators like DPPC and DSPC exhibit Tm values of 41°C and 55°C, respectively [1]. When formulating liposomes, the lipid hydration and extrusion processes must occur above the Tm. Utilizing DLPC eliminates the need for heating protocols (typically 45°C–60°C for DPPC/DSPC), thereby preventing thermal degradation of co-loaded heat-sensitive biologics or APIs during manufacturing .
| Evidence Dimension | Main phase transition temperature (Tm) |
| Target Compound Data | -1°C to -2°C (DLPC) |
| Comparator Or Baseline | 41°C (DPPC) and 55°C (DSPC) |
| Quantified Difference | >40°C reduction in required processing temperature vs. DPPC |
| Conditions | Differential scanning calorimetry (DSC) and nanoplasmonic sensing of liposomes in aqueous buffer |
Enables the room-temperature manufacturing of fluid liposomes, which is essential for encapsulating thermally labile proteins and nucleic acids without degradation.
While DLPC matches the room-temperature fluidity of unsaturated lipids like DOPC (Tm ≈ -17°C), it is fully saturated (12:0/12:0) and lacks the carbon-carbon double bonds that drive lipid peroxidation. Under reactive oxygen species (ROS) exposure or long-term storage, unsaturated comparators such as DOPC and POPC rapidly undergo photooxidation, yielding hydroperoxides and aldehydes that increase membrane permeability and cause premature cargo leakage [1]. DLPC resists this ROS-mediated degradation, maintaining structural integrity and preventing the accumulation of toxic aldehyde byproducts in the formulation [2].
| Evidence Dimension | Susceptibility to ROS-mediated lipid peroxidation |
| Target Compound Data | Highly resistant (0 carbon-carbon double bonds) |
| Comparator Or Baseline | DOPC / POPC (highly susceptible due to C=C bonds) |
| Quantified Difference | Complete elimination of double-bond-mediated hydroperoxide/aldehyde formation |
| Conditions | Long-term liposome storage and ROS/photooxidation exposure models |
Allows buyers to formulate highly fluid, flexible liposomes at room temperature without sacrificing the long-term oxidative shelf stability typically lost when using unsaturated lipids.
Due to its short 12-carbon acyl chains, DLPC forms a significantly thinner lipid bilayer compared to standard structural lipids. Small-angle neutron scattering (SANS) and X-ray diffraction studies demonstrate that hydrated fluid DLPC bilayers have a hydrophobic thickness (DHH) of approximately 29.6 Å at 50°C. In direct comparison, DMPC (14:0) and DPPC (16:0) exhibit thicker hydrophobic cores of 32.2 Å and 38.6 Å, respectively [1]. This reduced hydrophobic region is critical for achieving hydrophobic matching when reconstituting membrane proteins with short transmembrane domains, preventing the energetic penalties and protein aggregation associated with membrane deformation [2].
| Evidence Dimension | Hydrophobic bilayer thickness (DHH) |
| Target Compound Data | 29.6 Å |
| Comparator Or Baseline | 38.6 Å (DPPC) and 32.2 Å (DMPC) |
| Quantified Difference | 9.0 Å reduction in hydrophobic thickness vs. DPPC |
| Conditions | Hydrated fluid bilayers analyzed via scattering techniques |
Essential for structural biologists and formulators who need to reconstitute specific membrane proteins or peptides that require a thin hydrophobic environment to remain functionally active.
Because DLPC forms fluid liposomes at sub-zero transition temperatures (-1°C to -2°C), it is a highly effective structural lipid for encapsulating highly heat-sensitive APIs, proteins, or nucleic acids. Formulators can perform lipid hydration and extrusion entirely at room temperature or 4°C, completely bypassing the 45°C+ heating steps required by DPPC or DSPC .
In applications requiring a highly flexible, fluid lipid membrane that must also survive long-term storage or high-stress environments, DLPC serves as a highly stable alternative to DOPC. Its fully saturated 12:0 structure prevents the ROS-mediated lipid peroxidation and subsequent cargo leakage that typically degrades unsaturated fluid formulations [1].
DLPC is specifically procured for structural biology workflows requiring a thin lipid bilayer. Its reduced hydrophobic thickness (~29.6 Å) provides precise hydrophobic matching for membrane proteins or peptides with short transmembrane segments, preventing aggregation and preserving native conformation better than thicker DPPC membranes [2].